1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
Description
1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a pyrazole-derived compound characterized by an isopropyl group at the 1-position and a morpholine-4-carbonyl moiety at the 4-position. Its molecular formula is C₁₂H₁₉N₄O₂, with a molecular weight of 263.31 g/mol.
Properties
Molecular Formula |
C11H18N4O2 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
(3-amino-1-propan-2-ylpyrazol-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H18N4O2/c1-8(2)15-7-9(10(12)13-15)11(16)14-3-5-17-6-4-14/h7-8H,3-6H2,1-2H3,(H2,12,13) |
InChI Key |
SITKHLSTDKBGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution with isopropyl group: The pyrazole ring is then alkylated using an isopropyl halide under basic conditions.
Introduction of the morpholin-4-ylcarbonyl group: This step involves the reaction of the substituted pyrazole with morpholine and a carbonylating agent such as phosgene or triphosgene.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Key Observations :
- The morpholinylcarbonyl group improves solubility compared to aryl or halogen substituents .
- Synthetic Efficiency : Copper-mediated reactions (e.g., ) yield ~17.9% for pyridin-3-yl derivatives, suggesting challenges in optimizing conditions for bulkier substituents .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The isopropyl and morpholinylcarbonyl groups balance steric effects and solubility, making 1-isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine a promising candidate for further optimization .
- Comparative Advantages : Over simpler analogs (e.g., ’s 196.25 g/mol compound), the target compound’s molecular weight and substituent complexity may improve target specificity .
Biological Activity
1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine, a compound with the molecular formula and CAS number 2171318-17-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Composition
1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is characterized by its pyrazole ring, which is a common motif in bioactive compounds. The presence of a morpholine ring and an isopropyl group enhances its pharmacological potential. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.29 g/mol |
| Density | 1.34 g/cm³ (predicted) |
| Boiling Point | 447 °C (predicted) |
| pKa | 2.07 (predicted) |
The biological activity of 1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is linked to its interaction with various molecular targets. It is hypothesized to act as an enzyme inhibitor or receptor modulator, influencing signal transduction pathways critical for cellular functions.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have shown EC50 values between 30 to 70 nM in inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies of pyrazole derivatives indicate that modifications to the pyrazole ring and substituents can significantly alter their biological activity. For example, the introduction of different alkyl or aryl groups can enhance potency against specific targets, such as BRAF(V600E) and EGFR kinases .
Case Study 1: Antitumor Activity
In a study evaluating the antitumor potential of various pyrazole derivatives, 1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine was tested alongside other compounds. The results indicated that this compound exhibited moderate cytotoxicity against human solid tumor cell lines with an EC50 value comparable to established chemotherapeutics .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, where 1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine was shown to reduce LPS-induced production of inflammatory cytokines in vitro. This suggests its potential application in managing inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
